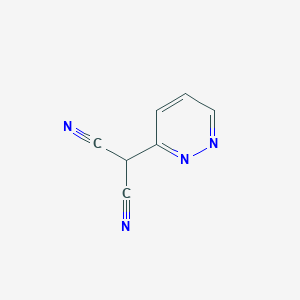

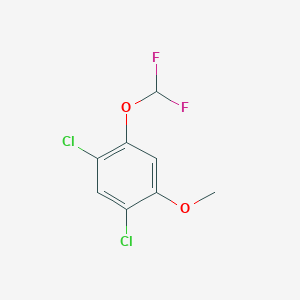

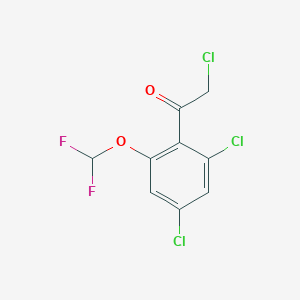

![molecular formula C5H5N5 B1410925 [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine CAS No. 1823337-74-1](/img/structure/B1410925.png)

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine

Übersicht

Beschreibung

“[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is a compound that has been studied for its potential use in cancer treatment . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines have been synthesized through oxidative cyclization and Dimroth rearrangement processes. These compounds have been extensively characterized using NMR and HRMS, providing insight into their structural properties. For instance, Salgado et al. (2011) conducted a study involving the synthesis of novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, confirming their structures through NMR and HRMS characterization (Salgado et al., 2011).

Chemical Reactivity and Stability

- Studies have shown that [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines exhibit interesting reactivity and stability profiles. Tang et al. (2014) found that while some analogues of this compound are susceptible to ring isomerization, others exhibit significant stability, allowing for their isolation and further chemical manipulation, such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).

Potential Biological Activities

- Some derivatives of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine have shown potential biological activities. For example, Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their anti-epileptic activities, identifying compounds with significant activity and shedding light on their structure-activity relationships (Ding et al., 2019).

Synthetic Utility in Medicinal Chemistry

- The structural diversity and functional group tolerance of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines make them valuable synthetic intermediates in medicinal chemistry. They have been utilized in the synthesis of a variety of heterocyclic compounds with potential medicinal applications, as discussed in the review by Pinheiro et al. (2020), which highlights their significance in both agricultural and medicinal chemistry (Pinheiro et al., 2020).

Exploration of New Heterocyclic Systems

- Research has also focused on exploring new heterocyclic systems based on [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine. For example, Mozafari et al. (2016) synthesized a novel ring system, [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, and conducted density functional theory studies to understand their regioselectivity and structural properties (Mozafari et al., 2016).

Wirkmechanismus

Target of Action

The primary target of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine interacts with CDK2, inhibiting its activity. This leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . The compound’s interaction with CDK2 results in the inhibition of cell growth, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with CDK2, leading to cell cycle arrest and subsequent cell death .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOVXNWEZWMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N2C1=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

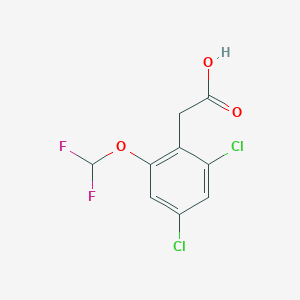

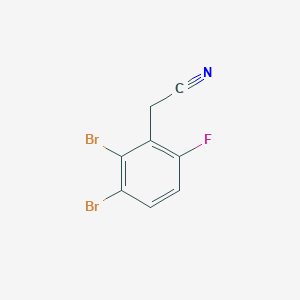

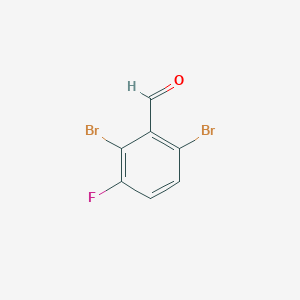

![2-[2-Bromo-4-cyano-5-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410846.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)